![molecular formula C10H9ClN2 B2601790 4-chloro-3-methyl-5-phenyl-1H-pyrazole CAS No. 71549-29-6](/img/structure/B2601790.png)
4-chloro-3-methyl-5-phenyl-1H-pyrazole
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Overview
Description
4-chloro-3-methyl-5-phenyl-1H-pyrazole is a chemical compound with the empirical formula C11H9ClN2O . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
This compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . The Vilsmeier-Haack reaction is a formylation method used in organic chemistry to synthesize various aromatic compounds .Molecular Structure Analysis
The molecular structure of 4-chloro-3-methyl-5-phenyl-1H-pyrazole was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P21/c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 .Chemical Reactions Analysis
Pyrazoles, including 4-chloro-3-methyl-5-phenyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Scientific Research Applications
Oxidizing Agent in Synthesis
4-chloro-3-methyl-5-phenyl-1H-pyrazole derivatives are utilized in synthetic chemistry for their role as effective oxidizing agents. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been employed as a novel and reusable reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions with moderate to good yields at room temperature (Zolfigol et al., 2006).
Antimicrobial and Antihyperglycemic Agents
Research has shown that pyrazole derivatives exhibit significant biological activities. A study highlighted the identification of inhibitors of protein kinase B using fragment-based lead discovery, where 5-methyl-4-phenyl-1H-pyrazole was identified as a novel inhibitor, demonstrating the potential of pyrazole derivatives in developing therapeutic agents (Saxty et al., 2007). Additionally, pyrazole derivatives have been synthesized and evaluated for their antihyperglycemic activities, offering a new class of potent agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Ligand Synthesis for Metal Complexes
Pyrazole compounds, including those with chloro, methyl, and phenyl substituents, serve as precursors for the synthesis of ligands in metal complexes. These complexes are pivotal in catalysis and materials science. The synthesis and characterization of bulky bis(pyrazolyl)palladium complexes, which are used in Suzuki–Miyaura cross-coupling reactions, exemplify the utility of pyrazole derivatives in enhancing the efficiency of catalytic processes (Ocansey et al., 2018).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, demonstrating the versatility of these compounds beyond biological applications. For instance, pyrazolone derivatives were found to be effective corrosion inhibitors for mild steel in HCl solution, showcasing their application in material preservation and extending the lifespan of metals in corrosive environments (Yadav et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
properties
IUPAC Name |
4-chloro-5-methyl-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMICJGLIWHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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